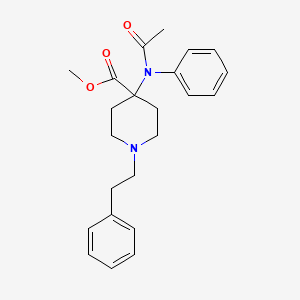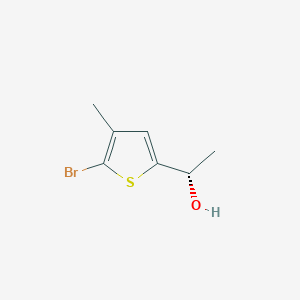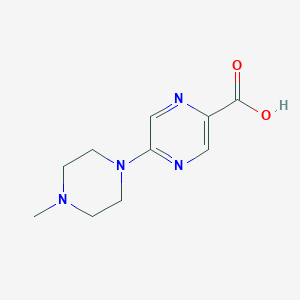
N-Despropionyl N-Acetyl Carfentanil Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Despropionyl N-Acetyl Carfentanil Methyl Ester is a synthetic opioid compound. It is structurally related to carfentanil, which is known for its extremely high potency as an opioid analgesic. Carfentanil is primarily used as a tranquilizer for large animals due to its potency, which is approximately 10,000 times that of morphine . This compound is an intermediate in the synthesis of carfentanil and other related compounds .
Vorbereitungsmethoden
The synthesis of N-Despropionyl N-Acetyl Carfentanil Methyl Ester involves several steps. One common method starts with the reductive amination of N-phenethyl-4-piperidinone (NPP) to form 4-ANPP. This intermediate is then reacted with acetyl chloride to produce N-Acetyl 4-ANPP. The final step involves esterification with methanol to yield this compound .
Analyse Chemischer Reaktionen
N-Despropionyl N-Acetyl Carfentanil Methyl Ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the piperidine ring, leading to the formation of hydroxylated derivatives.
Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like sodium hydroxide. The major products formed from these reactions include hydroxylated derivatives, alcohols, and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
N-Despropionyl N-Acetyl Carfentanil Methyl Ester is primarily used in scientific research as an intermediate in the synthesis of carfentanil and other potent opioids. Its applications include:
Wirkmechanismus
N-Despropionyl N-Acetyl Carfentanil Methyl Ester exerts its effects primarily through its interaction with the mu-opioid receptor. As an agonist, it binds strongly to these receptors, leading to analgesic and sedative effects. The compound also interacts with kappa and delta opioid receptors, although to a lesser extent . The binding of the compound to these receptors inhibits the release of neurotransmitters, resulting in pain relief and sedation .
Vergleich Mit ähnlichen Verbindungen
N-Despropionyl N-Acetyl Carfentanil Methyl Ester is similar to other fentanyl analogs, such as:
Carfentanil: Known for its extreme potency and use as a tranquilizer for large animals.
Sufentanil: Another potent opioid used in human medicine, but less potent than carfentanil.
Remifentanil: A short-acting opioid used in anesthesia.
What sets this compound apart is its specific use as an intermediate in the synthesis of these potent opioids, making it a crucial compound in the production of carfentanil and related substances .
Eigenschaften
CAS-Nummer |
131821-81-3 |
|---|---|
Molekularformel |
C23H28N2O3 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
methyl 4-(N-acetylanilino)-1-(2-phenylethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C23H28N2O3/c1-19(26)25(21-11-7-4-8-12-21)23(22(27)28-2)14-17-24(18-15-23)16-13-20-9-5-3-6-10-20/h3-12H,13-18H2,1-2H3 |
InChI-Schlüssel |
KDWNFIZTOZPRAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one](/img/structure/B15294260.png)


![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B15294270.png)
![(3Z,6R)-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methylene]-6-(1-methylethenyl)-cyclohexene](/img/structure/B15294274.png)

![Oxazolo[5,4-d]pyrimidine-2-methanamine](/img/structure/B15294280.png)


![S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid](/img/structure/B15294291.png)
![7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole](/img/structure/B15294299.png)

![(1S)-N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B15294326.png)

